molecular formula C23H20FN3O B3019483 (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide CAS No. 358312-53-5

(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B3019483
CAS No.: 358312-53-5
M. Wt: 373.431
InChI Key: WJVVIEVBHAAVDY-UHFFFAOYSA-N
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Description

The compound "(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide" is a structurally complex enamide derivative featuring:

  • A cyano group at the α-position of the enamide backbone.
  • A 1-(4-fluorophenyl)-2,5-dimethylpyrrole substituent, which introduces steric bulk and electron-withdrawing effects due to the fluorine atom.

The E-configuration of the enamide group is critical for maintaining planarity and optimizing intermolecular interactions, as seen in analogous systems .

Properties

IUPAC Name

(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O/c1-15-5-4-6-21(11-15)26-23(28)19(14-25)13-18-12-16(2)27(17(18)3)22-9-7-20(24)8-10-22/h4-13H,1-3H3,(H,26,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVVIEVBHAAVDY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to a broader class of cyano-enamide derivatives. Key analogs and their properties are compared below:

Compound Name (IUPAC) Molecular Weight Functional Groups Solubility (Predicted) Melting Point (°C) Key Structural Differences
Target Compound ~411.4 Cyano, fluorophenyl, dimethylpyrrole, amide Low (lipophilic) N/A 4-Fluorophenyl, 2,5-dimethylpyrrole, 3-methylphenyl
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate 248.3 Cyano, methylpyrrole, ester Moderate 120–122 Ester group, simpler pyrrole substituent
(2E)-2-cyano-3-[phenyl]-N-phenylprop-2-enamide (Hypothetical) 275.3 Cyano, phenyl, amide Low 150–152 (estimated) Lack of fluorine and methyl groups on aryl rings

Key Observations:

  • The fluorine atom in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • The 2,5-dimethylpyrrole moiety introduces steric hindrance, which may influence conformational flexibility and binding pocket compatibility.

Crystallographic and Conformational Insights

Crystallographic tools like SHELX and ORTEP are critical for analyzing molecular conformations. Key findings from analogous compounds include:

  • Enamide Configuration : The E-configuration in similar compounds maximizes π-conjugation, stabilizing the planar structure and facilitating stacking interactions with aromatic residues in biological targets.
  • Intermolecular Interactions : Amide groups participate in hydrogen-bonding networks (N–H···O=C), as observed in the Cambridge Structural Database (CSD) entries for related enamide derivatives .

Biological Activity

(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide, a synthetic organic compound, is characterized by its unique structural elements, including a cyano group and a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The molecular formula of the compound is C16H14FN3OC_{16}H_{14}FN_3O with a molecular weight of 283.30 g/mol. Its structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H14FN3O
Molecular Weight283.30 g/mol
IUPAC Name(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
InChI KeyOZCVCHHUOIYKFN-MDWZMJQESA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano and fluorophenyl groups enhance its binding affinity to target proteins, which may include enzymes involved in cellular signaling pathways. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study: Antibacterial Activity

In a comparative study, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5

These results suggest that the compound is more effective against Staphylococcus aureus compared to Escherichia coli, indicating its potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated the cytotoxic effects of (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide on various cancer cell lines:

Cell LineIC50 (μM)
MCF710.5
A54915.0
HCT1168.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

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